N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,3-Dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1 and a methyl group at position 3. The carboxamide moiety is linked to a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-5-26-17-11-9-16(10-12-17)24-15(4)19(22-23-24)20(25)21-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJOKXNKNXCJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the dimethyl and ethoxy substituents contributes to its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Case Studies :
- A study reported that related triazole derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines .
- Another investigation highlighted that compounds similar to N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide showed comparable efficacy to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- In Vitro Studies : Several derivatives demonstrated good inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
- Comparative Analysis : The activity was measured using the disk diffusion method and minimum inhibitory concentration (MIC) assays, with effective concentrations often lower than those of traditional antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Dimethyl | Enhances lipophilicity | |
| Ethoxy | Increases solubility | |
| Triazole Ring | Essential for activity |
This table summarizes how modifications to the compound's structure can influence its biological efficacy.
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : Enhanced by the ethoxy group.
- Distribution : Lipophilicity aids in cellular uptake.
- Metabolism : Predicted to undergo metabolic transformations typical for triazoles.
Computer-aided drug design tools have indicated that the compound possesses an acceptable ADME profile conducive for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Substituents
Key structural variations among analogues lie in the substituents on the triazole ring and the carboxamide-linked aryl groups. Below is a comparative analysis:
*Calculated based on formula C₂₀H₂₂N₄O₂.
Key Observations:
- Methyl vs. Ethyl Groups: The 2,3-dimethylphenyl group on the carboxamide (target) provides steric bulk compared to the 4-ethylphenyl group in , which may influence binding affinity in biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
